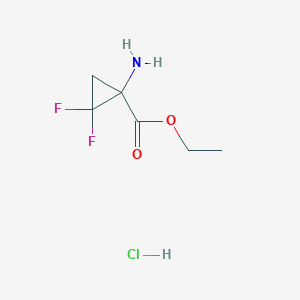

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride

Description

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride is a cyclopropane derivative featuring an amino group, two fluorine atoms, and an ethyl ester moiety, stabilized as a hydrochloride salt. This compound serves as a critical intermediate in synthesizing antibacterial agents, particularly fluoroquinolone derivatives such as 6,8-difluoro-1-(2,2-difluorocyclopropyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid . Its synthesis involves reacting 1-amino-2,2-difluorocyclopropane hydrochloride with ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)-acrylate, followed by NaF-mediated cyclization . The fluorine atoms enhance electronegativity and metabolic stability, making it pharmacologically relevant.

Properties

Molecular Formula |

C6H10ClF2NO2 |

|---|---|

Molecular Weight |

201.60 g/mol |

IUPAC Name |

ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H9F2NO2.ClH/c1-2-11-4(10)5(9)3-6(5,7)8;/h2-3,9H2,1H3;1H |

InChI Key |

OLKVKMRQJSNZAK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Difluorocarbene Cyclopropanation

- Difluorocarbene generation is the most popular and effective method for introducing the difluorocyclopropane ring.

- Difluorocarbene (:CF2) is typically generated in situ from various precursors such as halodifluoromethanes, sodium chlorodifluoroacetate, bromodifluoroacetate salts, or specialized reagents like trimethylsilyl fluorosulfonyldifluoroacetate.

- The difluorocarbene reacts with alkenes to form the difluorocyclopropane ring via cyclopropanation.

- Electron-rich alkenes are favored substrates due to the electrophilic nature of difluorocarbene.

- Reaction conditions often require elevated temperatures (150–190 °C) and specific solvents like diglyme or triglyme.

- Catalysts or phase-transfer agents such as tetraarylarsonium salts or fluoride ions (e.g., NaF) are used to facilitate carbene generation and cyclopropanation.

Non-Carbene Cyclopropanation and Functional Group Transformations

- Alternative methods include non-carbene cyclopropanation routes and functional group transformations of pre-existing cyclopropane rings.

- These methods are less common for difluorocyclopropanes but may be employed for specific substrate types or to introduce additional functional groups.

Amination and Esterification Steps

After constructing the difluorocyclopropane ring, the synthesis proceeds with:

- Amination at the 1-position : Introduction of the amino group can be achieved through nucleophilic substitution or reductive amination methods on appropriately functionalized intermediates.

- Esterification : The carboxylic acid group on the cyclopropane ring is converted to the ethyl ester, often via reaction with ethanol in the presence of acid catalysts or by using ethyl chloroformate derivatives.

- These steps are optimized to maintain the integrity of the difluorocyclopropane ring and to avoid dehalogenation or ring-opening side reactions.

Formation of the Hydrochloride Salt

- The final compound is converted into its hydrochloride salt form by treatment with hydrochloric acid.

- This step improves the compound's stability, solubility, and handling characteristics for further applications in research or pharmaceutical development.

Comparative Data on Difluorocarbene Sources and Reaction Conditions

| Difluorocarbene Source | Reaction Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium chlorodifluoroacetate (ClCF2COONa) | 180–190 | Moderate | Well-established method | High temperature, hygroscopic reagent |

| Sodium bromodifluoroacetate (BrCF2COONa) | ~150 | Up to 99 | Lower temperature, stable reagent | Requires careful handling |

| Trimethylsilyl fluorosulfonyldifluoroacetate | Moderate (~80–100) | High | Efficient for electron-deficient alkenes | Requires fluoride initiator |

| (Triphenylphosphonio)difluoroacetate (PDFA) | ~80 | High | Air/moisture stable, easy handling | Specialized reagent |

| Hexafluoropropylene oxide (HFPO) | >170 | Moderate | Cheap, effective | Requires autoclave or gas-phase pyrolysis |

Table 1: Summary of difluorocarbene sources and their reaction parameters relevant to difluorocyclopropane synthesis

Notes on Reaction Optimization and Challenges

- The electrophilic nature of difluorocarbene necessitates careful control of reaction conditions to prevent side reactions.

- Electron-rich alkenes generally afford higher yields and cleaner reactions.

- Use of phase-transfer catalysts and milder bases can improve yields and reduce degradation of difluorocarbene.

- Microwave irradiation has been employed to accelerate reactions, reducing reaction times from hours to minutes.

- Handling of reagents such as sodium chlorodifluoroacetate requires precautions due to hygroscopicity and thermal sensitivity.

- Alternative reagents like sodium bromodifluoroacetate offer practical advantages in stability and lower reaction temperatures.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further derivatization. This reaction is critical for generating bioactive analogs in medicinal chemistry .

Amino Group Reactivity

The primary amino group participates in nucleophilic substitutions and condensations. Its reactivity is modulated by the electron-withdrawing cyclopropane ring and fluorine atoms.

Key Reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux to form imines (85–90% yield) .

-

Mitsunobu Coupling : Used to attach nucleoside analogs via a Mitsunobu reaction (triethyl phosphite, DIAD), yielding racemic carbocyclic homonucleosides (72% yield) .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under controlled conditions:

Fluorine-Specific Reactivity

The geminal difluoro group enhances electrophilicity at the cyclopropane ring, facilitating unique transformations:

-

Nucleophilic Aromatic Substitution : Reacts with aryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (65–70% yield) .

-

Radical Fluorination : Participates in light-mediated radical coupling with perfluoroalkyl iodides (Rf-I), yielding fluorinated hybrids (55% yield) .

Cross-Coupling Reactions

The compound serves as a scaffold for transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Ethynyl-cyclopropane derivative | 82% |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene | Vinyl-cyclopropane analog | 75% |

Scientific Research Applications

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride is a fluorinated cyclopropane derivative that is of interest in medicinal chemistry, organic synthesis, and materials science due to its unique chemical properties. The presence of fluorine atoms in its structure gives it specific characteristics that make it valuable in these fields.

Scientific Research Applications

- Medicinal Chemistry Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is used in the development of new pharmaceuticals because of its unique chemical properties. Incorporating a fluorine group into natural compounds has been widely accepted as a tool for discovering new drugs and agrochemicals . Fluorine substituents can affect the charge distribution, electrostatic surface, and solubility of chemical entities, often leading to useful outcomes in biologically active materials .

- Organic Synthesis As a building block, this compound is useful in the synthesis of more complex molecules. 1,1-difluorocyclopropane derivatives are of interest not only for direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds .

- Materials Science The fluorinated structure of Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride makes it useful in developing advanced materials with specific properties.

Chemical Reactions Analysis

- Types of Reactions Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions:

- Substitution Reactions Under specific conditions, the fluorine atoms can be substituted with other functional groups.

- Oxidation and Reduction The compound can be oxidized or reduced to form different derivatives.

- Ring-Opening Reactions Under certain conditions, the cyclopropane ring can be opened, leading to the formation of linear or branched products.

- Reagents and Conditions Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

- Products Formed The specific reagents and conditions used determine the major products formed from these reactions. For example, substitution reactions may yield various fluorinated derivatives, while ring-opening reactions can produce a range of linear or branched compounds.

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropane or Cycloalkane Cores

The table below highlights key structural and functional differences between the target compound and related derivatives:

Key Observations:

- Ring Strain and Reactivity: Cyclopropane derivatives (target compound and cyclanilide) exhibit higher ring strain than cyclopentane/cyclohexane analogues (e.g., methyl 1-(methylamino)cyclopentanecarboxylate), which influences their reactivity in ring-opening or functionalization reactions .

- Fluorine Substitution: The presence of fluorine in the target compound and ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate enhances metabolic stability and electrophilicity compared to non-fluorinated analogues like cyclanilide .

- Functional Group Diversity : The ethyl ester group in the target compound facilitates nucleophilic substitution or hydrolysis, whereas cyclanilide’s carboxylic acid group enables hydrogen bonding in pesticidal applications .

Research Findings and Limitations

- Target Compound: Demonstrated efficacy in synthesizing fluoroquinolones with broad-spectrum antibacterial activity . However, its high reactivity due to cyclopropane strain may limit shelf stability.

- Cyclanilide : Highlights the versatility of cyclopropane cores but underscores how functional group changes (ester vs. carboxylic acid) pivot applications from pharmaceuticals to agriculture .

Biological Activity

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its fluorinated structure may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with amino and difluorocarboxylate groups. The presence of fluorine atoms is known to influence the electronic properties of organic compounds, potentially enhancing their interaction with biological targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | CHClFN O |

| Molecular Weight | 175.57 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine, which can stabilize certain conformations of the molecule.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Receptor Modulation : The compound may act as a modulator for receptors related to cardiovascular functions, particularly those involved in the nitric oxide/cyclic guanosine monophosphate (cGMP) signaling pathway .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar fluorinated compounds, providing insights into the potential applications of this compound.

Case Study 1: Cardiovascular Applications

Research has indicated that compounds structurally similar to ethyl 1-amino-2,2-difluorocyclopropanecarboxylate can activate soluble guanylate cyclase (sGC), leading to vasodilation and improved blood flow. This mechanism is crucial for developing treatments for cardiovascular disorders .

Case Study 2: Antiviral Activity

Another study highlighted the antiviral properties of fluorinated cyclopropane derivatives against hepatitis C virus (HCV). The unique structural attributes may enhance their efficacy as part of combination therapies .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.